メチルジムロン

説明

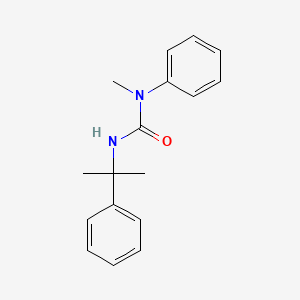

Methyldymron is a chemical compound with the molecular formula C17H20N2O . It is also known by other names such as 1-Methyl-3-(1-methyl-1-phenylethyl)-1-phenylurea, 3-(α,α-Dimethylbenzyl)-1-methyl-1-phenylurea, and N-Methyl-N′-(1-methyl-1-phenylethyl)-N-phenylurea .

Molecular Structure Analysis

The IUPAC Standard InChI for Methyldymron is InChI=1S/C18H22N2O/c1-14-10-12-16(13-11-14)20(4)17(21)19-18(2,3)15-8-6-5-7-9-15/h5-13H,1-4H3,(H,19,21) . This indicates the molecular structure of the compound .Physical And Chemical Properties Analysis

Methyldymron is a powder with an off-white color . It has a molecular weight of 268.35 g/mol . The melting point is reported to be 72 °C .科学的研究の応用

農薬除草剤

メチルジムロンは、特にカヤツリグサ科および一部の一年生イネ科雑草の、発芽前防除効果で知られており、芝生管理に利用されてきました。 その作用機序は細胞分裂の阻害であり、根から吸収され、植物全体に移動します .

.環境運命研究

この化合物の環境運命は、その寿命と影響を理解する上で重要です。 メチルジムロンの魚類およびミジンコに対する中等度の急性生態毒性により、環境リスクの可能性が示唆されており、その分解と残留性に関するさらなる研究が必要です .

ヒト健康への影響に関する研究

メチルジムロンは多くの用途では陳腐化しているとみなされていますが、ヒトの健康への影響はまだ調査中です。 その毒性、曝露経路、安全な取り扱いに関する研究は、労働安全衛生と公衆衛生のために不可欠です .

合成化学

合成化合物として、メチルジムロンのラボでの作成と操作は、フェニルウレアとウレアの除草剤クラスに関する洞察を提供します。 その合成プロセスと類似体の探索は、新しい除草剤の開発に貢献しています .

NMR分光法

メチルジムロンは、核磁気共鳴(NMR)分光法で基準物質として使用できます。 NMRスペクトルにおけるその独特の化学シフトとピークは、類似の化合物の同定と定量に役立ちます .

規制準拠

メチルジムロンの規制状況、承認と制限の歴史を含む、理解することは、農薬業界におけるコンプライアンスのために不可欠です。 また、そのような化学物質の使用と廃棄に関するポリシーの策定を情報提供します .

農薬抵抗性管理

メチルジムロンの様々な害虫に対する有効性に関する研究は、農薬抵抗性の管理に貢献しています。 その作用機序と抵抗性パターンを研究することで、抵抗性害虫種の進化を軽減するための戦略を開発できます .

Safety and Hazards

Methyldymron is classified as an eye irritant (Category 2A), according to the safety data sheet . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling Methyldymron .

作用機序

Target of Action

Methyldymron, also known as SK-41, is a synthetic herbicide . Its primary target is the process of cell division in plants . By inhibiting cell division, Methyldymron prevents the growth of weeds, particularly Cyperaceous and some annual grass weeds .

Mode of Action

Methyldymron acts selectively, being absorbed by the roots of plants and then translocated to other parts of the plant . It inhibits cell division, thereby preventing the growth and proliferation of the targeted weeds .

Biochemical Pathways

This interference disrupts the normal growth and development of the plant, leading to its eventual death .

Pharmacokinetics

It is known that the compound is absorbed by the roots of plants and then translocated to other parts of the plant

Result of Action

The primary result of Methyldymron’s action is the inhibition of cell division in the targeted weeds . This leads to a disruption in the normal growth and development of the plant, eventually causing the plant’s death .

Action Environment

The efficacy and stability of Methyldymron can be influenced by various environmental factors. It is known that Methyldymron was used for the pre-emergence control of weeds in turf , suggesting that it may be more effective in certain types of environments or under certain conditions.

特性

IUPAC Name |

1-methyl-1-phenyl-3-(2-phenylpropan-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-17(2,14-10-6-4-7-11-14)18-16(20)19(3)15-12-8-5-9-13-15/h4-13H,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMINYZXVCTYSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)N(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058100 | |

| Record name | Methyldymron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42609-73-4 | |

| Record name | Methyldymron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42609-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyldymron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042609734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldymron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLDYMRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ6OA551P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

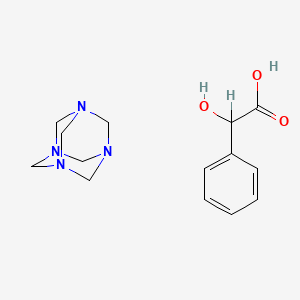

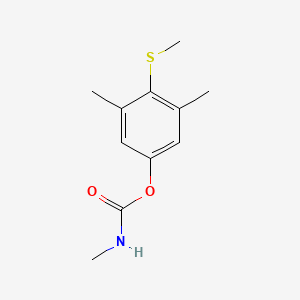

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

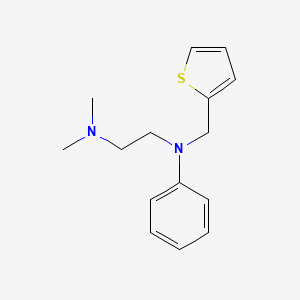

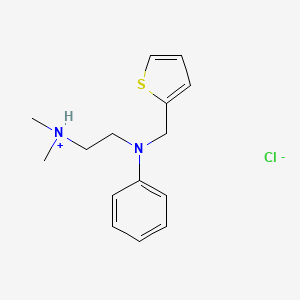

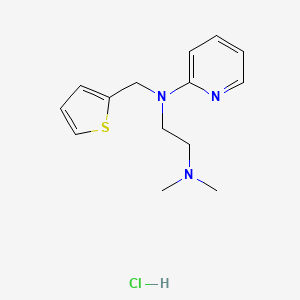

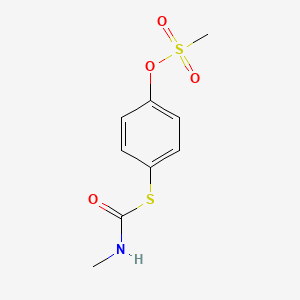

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。